1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione
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Overview
Description
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil is a synthetic nucleoside analog. This compound is known for its significant antitumor activity, particularly targeting indolent lymphoid malignancies. It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research and treatment .
Preparation Methods
The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-deoxy-2-fluoro-D-arabinofuranose.
Glycosylation: This sugar is then glycosylated with 5-iodouracil under specific conditions to form the desired nucleoside analog.
Purification: The product is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often employ automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common reagents used in these reactions include nucleophiles like thiols and amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms.
Medicine: Its antitumor activity makes it a candidate for cancer treatment research, particularly for lymphoid malignancies.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil involves:
Inhibition of DNA Synthesis: The compound is incorporated into DNA during replication, leading to chain termination and inhibition of further DNA synthesis.
Induction of Apoptosis: The disruption of DNA synthesis triggers apoptotic pathways, leading to programmed cell death.
Molecular Targets: The primary targets are DNA polymerases and other enzymes involved in DNA replication and repair
Comparison with Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil is unique compared to other nucleoside analogs due to its specific structure and properties. Similar compounds include:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Lacks the iodine atom, resulting in different chemical and biological properties.
5-Iodouracil: A simpler analog without the sugar moiety, used in different contexts.
2-Deoxy-2-fluoro-D-arabinofuranosyl cytosine: Another nucleoside analog with distinct antitumor activity
These comparisons highlight the unique features of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil, particularly its enhanced antitumor activity and specific mechanism of action.
Properties
Molecular Formula |
C9H12FIN2O5 |
---|---|
Molecular Weight |
374.10 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h3-6,8,14-15H,1-2H2,(H,12,16,17)/t3?,4-,5+,6-,8-/m1/s1 |
InChI Key |
SPSCCCWGSNDDCI-IBJRFZROSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)I |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I |
Origin of Product |
United States |
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